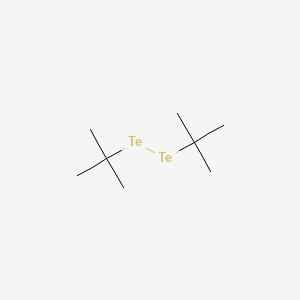
Di-tert-butylditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylditellane is an organotellurium compound with the chemical formula (C₄H₉)₂Te₂. It belongs to the class of organotellurium compounds, which are known for their unique chemical properties and potential applications in various fields. The compound features two tert-butyl groups attached to a ditellurium core, making it a subject of interest in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butylditellane can be synthesized through the reaction of tert-butyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent. The reaction typically proceeds as follows:
- Formation of tert-butyl tellurium chloride:
2(C4H9)Li+TeCl4→(C4H9)2TeCl2+2LiCl
- Reduction to this compound:
(C4H9)2TeCl2+2NaBH4→(C4H9)2Te2+2NaCl+2BH3
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Di-tert-butylditellane undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form tellurium oxides.
- Reduction: It can be reduced to form tellurium hydrides.
- Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
- Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Organic halides or other electrophiles under appropriate conditions.
Major Products:
- Oxidation: Tellurium dioxide (TeO₂).
- Reduction: Tellurium hydrides (e.g., H₂Te).
- Substitution: Various organotellurium compounds depending on the substituent used.
Scientific Research Applications
Di-tert-butylditellane has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
- Biology: Investigated for its potential biological activity and interactions with biomolecules.
- Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of di-tert-butylditellane involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, potentially leading to cell death in cancer cells.
Comparison with Similar Compounds
- **Di-tert-butyl disulfide (C₄H₉)₂S₂
- **Di-tert-butyl diselenide (C₄H₉)₂Se₂
- **Di-tert-butyl dimethylsilane (C₄H₉)₂Si(CH₃)₂
Comparison: Di-tert-butylditellane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making this compound a valuable compound for specialized applications.
Properties
CAS No. |
79971-44-1 |
|---|---|
Molecular Formula |
C8H18Te2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(tert-butylditellanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18Te2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |
InChI Key |
OPIXXSTZRZFQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Te][Te]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















